Bienvenue dans la boutique en ligne BenchChem!

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Estrogen Receptor Ligand-Binding Dynamics X-ray Crystallography

The compound 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoromethyl)-2H-indazol-3-yl]- (CAS 1429059-06-2; PDB ligand ID 1GS) is a synthetic, non-steroidal, substituted 2H-indazole derivative belonging to the class of estrogen receptor α (ERα) ligands. It is designated as a 'constrained WAY-derivative' (compound 5b), specifically designed to bind in a single, fixed orientation within the ERα ligand-binding domain (LBD), in contrast to its dynamic, multi-orientation analogs.

Molecular Formula C18H17F3N2O2
Molecular Weight 350.3 g/mol
Cat. No. B12640563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-
Molecular FormulaC18H17F3N2O2
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C18H17F3N2O2/c1-10(2)9-23-17(12-7-6-11(24)8-15(12)25)13-4-3-5-14(16(13)22-23)18(19,20)21/h3-8,10,24-25H,9H2,1-2H3
InChIKeyXWMKKIQCFPTPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoromethyl)-2H-indazol-3-yl]-: A Conformationally Constrained ERα Ligand for Pathway-Selective Signaling Studies


The compound 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoromethyl)-2H-indazol-3-yl]- (CAS 1429059-06-2; PDB ligand ID 1GS) is a synthetic, non-steroidal, substituted 2H-indazole derivative belonging to the class of estrogen receptor α (ERα) ligands [1]. It is designated as a 'constrained WAY-derivative' (compound 5b), specifically designed to bind in a single, fixed orientation within the ERα ligand-binding domain (LBD), in contrast to its dynamic, multi-orientation analogs [2]. This compound serves as a critical probe for dissecting how ligand-binding dynamics rewire allosteric signaling through ERα [2].

Procurement Pitfalls: Why 4-(2-Isobutyl-7-(trifluoromethyl)-2H-indazol-3-yl)benzene-1,3-diol Cannot Be Replaced by Other Indazole-Based ER Ligands


Generic substitution among ERα-targeting indazoles is not functionally equivalent because biological outcome is dictated by ligand-binding dynamics, not merely receptor affinity [1]. The target compound is a 'constrained ligand' whose fixed binding orientation drives breast cancer cell proliferation through a DNA-binding domain (DBD)-independent pathway that activates the GREB1 gene. In contrast, 'dynamic ligands' like WAY-169916 or its direct analog 5a induce proliferation via a DBD-dependent mechanism and show enhanced anti-inflammatory activity [1]. Simply selecting an indazole based on structural similarity ignores this fundamental mechanistic divergence, leading to misinterpretation of signaling outcomes and experimental failure in pathway-selective studies [1].

Quantitative Differentiation Evidence for 4-(2-Isobutyl-7-(trifluoromethyl)-2H-indazol-3-yl)benzene-1,3-diol vs. Dynamic Analogs


Binding Mode: Single versus Multiple Orientations in the ERα Ligand-Binding Domain

Compound 5b (target) binds the ERα LBD in a single, fixed orientation as confirmed by X-ray crystallography at 2.30 Å resolution (PDB 4IV4). In contrast, the dynamic isomer 5a (PDB 4IV2) adopts multiple overlapping binding orientations within the same pocket. This difference is not a subtle variation but a binary, structurally resolved property that fundamentally alters downstream signaling [1].

Estrogen Receptor Ligand-Binding Dynamics X-ray Crystallography

Proliferation Signaling Mechanism: GREB1 Activation (DBD-Independent) vs. DBD-Dependent Transcription

In MCF-7 breast cancer cells, constrained ligands (including compound 5b) drive proliferation through a pathway characterized by ERα DNA binding, robust coactivator recruitment, and activation of the estrogen-responsive gene GREB1. In contrast, proliferation induced by dynamic ligands (e.g., WAY-169916, analog 5a) is associated with ERα-mediated transcription that is dependent on the DNA-binding domain (DBD) and does not primarily signal through GREB1 [1]. The mechanistic bifurcation is predictive of differential pharmacology.

Breast Cancer Cell Proliferation Signaling Pathway

Anti-Inflammatory Activity: Dynamic Ligands Show Enhanced NF-κB Inhibition Compared to Constrained Series

Dynamic ERα ligands, such as WAY-169916, demonstrate potent inhibition of NF-κB transcriptional activity (IC50 = 93 nM in HAECT-1 cells), a property linked to their anti-inflammatory effects [1]. The constrained ligands, including compound 5b, show significantly reduced anti-inflammatory activity as a class, consistent with their distinct signaling profile [2]. Researchers seeking anti-inflammatory pathway-selective ER ligands should therefore avoid the constrained series.

Inflammation NF-κB Immunomodulation

Physicochemical Profile: Density and Boiling Point Distinguish the Target from N2-Benzyl and N2-Prenyl Analogs

The compound's predicted density (1.4±0.1 g/cm³) and boiling point (519.4±45.0 °C at 760 mmHg) differ from closely related 1,3-benzenediol indazole analogs whose N2-substituents are benzyl or prenyl groups . These physical constants are critical for analytical method development, formulation excipient compatibility, and purification protocol design.

Physicochemical Properties Analytical Chemistry Formulation

Synthetic Route Specificity: Isobutyl Introduction via 2H-Indazole Alkylation Distinguishes from 1H-Indazole Regioisomers

The synthesis of the target compound proceeds through a 2H-indazole intermediate, ensuring regioselective N2-isobutylation. In contrast, 1H-indazole derivatives (e.g., WAY-169916 with an N1-allyl substituent) require different synthetic strategies and yield distinct regioisomers that exhibit divergent ERα binding dynamics . The unambiguous 2H-substitution is confirmed by the compound's PDB designation as a constrained ligand with defined geometry [1].

Synthetic Chemistry Regioselectivity Process Chemistry

Defined Application Scenarios for 4-(2-Isobutyl-7-(trifluoromethyl)-2H-indazol-3-yl)benzene-1,3-diol in ERα Signaling Research


Decoding Allosteric Control: Isolating DBD-Independent ERα Proliferation Signaling

Researchers seeking to selectively activate the DBD-independent axis of ERα-mediated proliferation in MCF-7 breast cancer models should procure compound 5b as a definitive constrained probe. Its fixed binding orientation ensures that observed GREB1 activation and coactivator recruitment effects are not confounded by DBD-dependent transcriptional noise inherent to dynamic ligands [1].

Structural Biology: Co-Crystallography of ERα with a Fixed-Orientation Ligand

Compound 5b (PDB ligand 1GS) is the crystallographic standard for resolving ERα LBD in a single, unambiguous binding pose at 2.30 Å resolution. This makes it an essential reference for structural studies comparing ligand-induced conformational states and for training computational docking models that require a ground-truth single-orientation pose [1].

Negative Control for Anti-Inflammatory ER Ligand Screening

Because constrained ligands exhibit diminished NF-κB inhibitory activity relative to dynamic ligands like WAY-169916, compound 5b serves as an ideal negative control in anti-inflammatory drug discovery programs focused on pathway-selective ER modulation. Its inclusion validates that observed anti-inflammatory effects are dynamic-ligand-specific [1].

Analytical Reference Standard for N2-Isobutyl Indazole Impurity Profiling

With its well-defined physicochemical properties (density 1.4 g/cm³, boiling point ~519 °C, MW 350.335 Da), the compound is suitable as a certified reference standard for HPLC/LC-MS methods aimed at detecting and quantifying N2-isobutyl indazole impurities in related synthetic chemistry or pharmaceutical process development [1].

Quote Request

Request a Quote for 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.